Bitolterol

Übersicht

Beschreibung

Bitolterol is a synthetic compound used primarily as a bronchodilator. It is a prodrug of colterol, which means it is converted into its active form in the body. This compound is known for its rapid onset of action and is used to relieve bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Vorbereitungsmethoden

Bitolterol wird durch eine Reihe chemischer Reaktionen synthetisiert. Der Syntheseweg beinhaltet typischerweise die Veresterung von Colterol mit p-Toluylsäure. Die Reaktionsbedingungen umfassen oft die Verwendung eines Katalysators und eines geeigneten Lösungsmittels, um den Veresterungsprozess zu erleichtern. Industrielle Produktionsmethoden können großtechnische Veresterungsreaktionen unter kontrollierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Bitolterol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hydrolyse: This compound wird durch Gewebsesterasen zu Colterol, seiner aktiven Form, hydrolysiert.

Oxidation und Reduktion: Diese Reaktionen sind für this compound weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nucleophile.

Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren, Basen und verschiedene Lösungsmittel. Das Hauptprodukt, das bei der Hydrolyse von this compound gebildet wird, ist Colterol .

Wissenschaftliche Forschungsanwendungen

Bitolterol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird auf seine chemischen Eigenschaften und Reaktionen untersucht, insbesondere auf seine Veresterungs- und Hydrolyseprozesse.

Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf die glatte Bronchialmuskulatur und seine Rolle als Bronchodilatator.

Medizin: This compound wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung von Asthma und COPD zu bewerten

Industrie: Es wird in der pharmazeutischen Industrie zur Herstellung von Bronchodilatator-Medikamenten verwendet.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es als Beta-2-adrenerger Rezeptoragonist wirkt. Sobald es zu Colterol hydrolysiert ist, bindet es an Beta-2-adrenerge Rezeptoren in der glatten Bronchialmuskulatur. Diese Bindung führt zur Aktivierung der Adenylatcyclase, die die Konzentration von cyclischem Adenosinmonophosphat (cAMP) erhöht. Erhöhte cAMP-Spiegel führen zur Entspannung der glatten Bronchialmuskulatur, was zu einer Bronchodilatation und einer verbesserten Luftströmung führt .

Wirkmechanismus

Bitolterol exerts its effects by acting as a beta-2 adrenergic receptor agonist. Once hydrolyzed to colterol, it binds to beta-2 adrenergic receptors in the bronchial smooth muscle. This binding leads to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow .

Vergleich Mit ähnlichen Verbindungen

Bitolterol ist im Vergleich zu anderen Bronchodilatatoren einzigartig aufgrund seiner Prodrug-Natur und seines schnellen Wirkungseintritts. Ähnliche Verbindungen umfassen:

Isoproterenol: Ein weiterer Beta-2-adrenerger Rezeptoragonist, jedoch mit kürzerer Wirkungsdauer.

Salbutamol (Albuterol): Ein häufig verwendeter Bronchodilatator mit längerer Wirkungsdauer, aber langsamerem Wirkungseintritt im Vergleich zu this compound.

Terbutalin: Ähnlich wie Salbutamol hat es eine längere Wirkungsdauer, aber einen langsameren Wirkungseintritt.

Der schnelle Wirkungseintritt und die Prodrug-Eigenschaften von this compound machen es zu einer wertvollen Option für die schnelle Linderung von Bronchospasmen .

Eigenschaften

IUPAC Name |

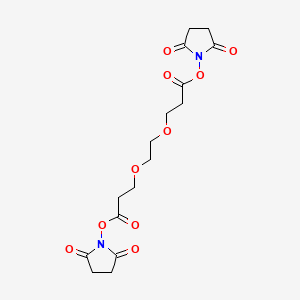

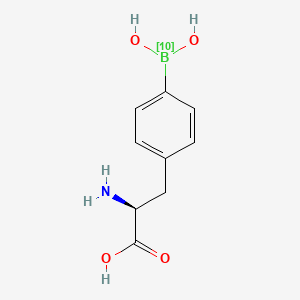

[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21/h6-16,23,29-30H,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGVEKPRDOIXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30392-41-7 (methanesulfonate salt) | |

| Record name | Bitolterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022683 | |

| Record name | Bitolterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bitolterol is an adrenergic beta-2 agonist. Asthma results from a narrowing of the bronchial tubes. This narrowing is caused by muscle spasm and inflammation within the bronchial tubes. Agonism of the beta-2 adrenergic receptors by bitolterol leads to a relaxation of the smooth muscles surrounding these airway tubes which then increases the diameter and ease of air flow through the tubes. | |

| Record name | Bitolterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

30392-40-6 | |

| Record name | Bitolterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30392-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitolterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitolterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bitolterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BITOLTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KY0QXD6LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.